molecular formula C9H17NO2 B3043847 3-Methyl-2-(1-pyrrolidinyl)butyric Acid CAS No. 937652-04-5

3-Methyl-2-(1-pyrrolidinyl)butyric Acid

Cat. No.: B3043847
CAS No.: 937652-04-5
M. Wt: 171.24 g/mol
InChI Key: XXAWWQYJXDAKIM-UHFFFAOYSA-N
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Description

3-Methyl-2-(1-pyrrolidinyl)butyric acid is an organic compound characterized by the presence of a pyrrolidine ring attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(1-pyrrolidinyl)butyric acid typically involves the reaction of 3-methyl-2-butanone with pyrrolidine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(1-pyrrolidinyl)butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Methyl-2-(1-pyrrolidinyl)butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-pyrrolidinyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine: A simple cyclic amine that serves as a precursor for many derivatives, including 3-Methyl-2-(1-pyrrolidinyl)butyric acid.

    Butyric Acid: A short-chain fatty acid that forms the backbone of the compound.

    Proline: An amino acid with a pyrrolidine ring, structurally similar to the pyrrolidine moiety in this compound.

Uniqueness: this compound is unique due to the combination of its pyrrolidine ring and butyric acid backbone, which imparts distinct chemical and biological properties

Biological Activity

3-Methyl-2-(1-pyrrolidinyl)butyric acid, often referred to as MPB, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and a branched alkyl chain, which contribute to its unique pharmacological properties. The compound's molecular formula is C9H15NO2C_9H_{15}NO_2, and its CAS number is 937652-04-5. The structural representation can influence its interaction with biological targets, enhancing its efficacy in various applications.

Biological Activities

Research has identified several key biological activities associated with MPB:

  • Antimicrobial Activity : MPB has shown promising antimicrobial properties against various bacterial strains. Studies indicate significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
    CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) µg/mL
    This compoundStaphylococcus aureus1–2
    Enterococcus faecalis1–2
  • Antioxidant Properties : The compound exhibits substantial free radical scavenging ability, crucial for mitigating oxidative stress. It has been found to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) generation in vitro, suggesting potential applications in inflammatory conditions.
  • Anti-inflammatory Effects : Research indicates that MPB may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties. This mechanism is particularly relevant for conditions characterized by chronic inflammation.
  • Anticancer Potential : In vitro studies have demonstrated that MPB can induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The IC50 values reported were approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells, indicating moderate anticancer activity.
    Cell LineIC50 (µg/mL)
    HeLa226
    A549242

The mechanism of action for MPB involves its interaction with molecular targets within biological systems. The compound binds to specific enzymes or receptors, modulating their activity. For instance, the presence of the pyrrolidine ring enhances binding affinity to certain targets, potentially increasing the compound's therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of MPB:

  • A study published in PMC evaluated the antimicrobial efficacy of various compounds, including MPB, showing significant antibacterial activity against common pathogens .
  • Another investigation focused on the antioxidant properties of MPB, demonstrating its ability to scavenge free radicals effectively .
  • Anticancer studies highlighted the compound's potential in inducing apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation .

Properties

IUPAC Name

3-methyl-2-pyrrolidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAWWQYJXDAKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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